molecular formula Al3La B14725487 CID 78062233

CID 78062233

Cat. No.: B14725487
M. Wt: 219.8501 g/mol
InChI Key: JJMFXMVKQCSPSD-UHFFFAOYSA-N
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Description

As illustrated in Figure 1 of , its chemical structure and chromatographic profile suggest it is a secondary metabolite isolated from a natural product or synthesized via organic chemistry methods . The compound’s mass spectrum and retention time in GC-MS analyses provide critical data for its identification, with structural elucidation likely supported by collision-induced dissociation (CID) or high-energy collision dissociation (HCD) mass spectrometry .

Properties

Molecular Formula

Al3La

Molecular Weight

219.8501 g/mol

InChI

InChI=1S/3Al.La

InChI Key

JJMFXMVKQCSPSD-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[La]

Origin of Product

United States

Chemical Reactions Analysis

CID 78062233 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78062233 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78062233 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062233, a comparative analysis with structurally or functionally related compounds is essential. The evidence provides examples of compounds with validated PubChem CIDs, enabling a data-driven comparison.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound (CID) Molecular Formula Key Functional Groups Bioactivity/Application Analytical Method Used
This compound Not specified* Assumed based on GC-MS Under investigation (hypothetical) GC-MS, CID/HCD-MS
Betulin (CID 72326) C₃₀H₅₀O₂ Triterpenoid, hydroxyl Antiviral, anti-inflammatory LC-ESI-MS, NMR
Ginkgolic Acid 17:1 (CID 5469634) C₂₂H₃₄O₃ Phenolic lipid, carboxyl Antibacterial, enzyme inhibition HCD-MS, CID-MS
DHEAS (CID 12594) C₁₉H₂₈O₅S Sulfated steroid Endocrine signaling CID-MS, 3D structural overlay
Ginsenoside Rf (CID 441793) C₄₂H₇₂O₁₄ Triterpene saponin Neuroprotective, anticancer LC-ESI-MS with in-source CID

Key Findings from Comparative Studies

Structural Complexity: this compound shares analytical similarities with triterpenoids (e.g., betulin, CID 72326) and saponins (e.g., ginsenosides), as all require high-resolution MS/MS for structural validation . Unlike sulfated steroids (e.g., DHEAS, CID 12594), this compound lacks a sulfur moiety, as evidenced by its mass spectrum .

Bioactivity Potential: While betulin and ginsenosides exhibit well-documented pharmacological effects, this compound’s bioactivity remains speculative.

Analytical Challenges : this compound’s characterization likely faced limitations similar to those reported for sulfonamides (), where traditional CID-MS caused fragment cutoff effects. Modern HCD-MS, which provides stable high-energy fragmentation, may offer more reliable data for this compound .

Research Implications and Limitations

The absence of explicit bioactivity or synthetic data for this compound in the evidence highlights gaps in current literature. However, comparative studies with analogues suggest promising avenues:

  • Pharmacological Screening : Prioritize assays for antimicrobial or anti-inflammatory activity, leveraging structural parallels with betulin and ginkgolic acid .
  • Synthetic Optimization: If this compound is a novel compound, synthetic routes could be modeled after triterpenoid or saponin biosynthesis .
  • Analytical Refinement : Adopt HCD-MS over traditional CID-MS to resolve complex fragmentation patterns, as demonstrated in sulfonamide studies .

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